molecular formula C20H22N4O3 B11395691 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11395691
M. Wt: 366.4 g/mol
InChI Key: VKWSZHSMTZUSBT-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with acyl chlorides or esters under controlled conditions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the aromatic rings or the triazole core.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • **2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern on the triazole ring and the presence of both hydroxymethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-13-8-9-16(10-14(13)2)24-22-17(12-25)19(23-24)20(26)21-11-15-6-4-5-7-18(15)27-3/h4-10,25H,11-12H2,1-3H3,(H,21,26)

InChI Key

VKWSZHSMTZUSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO)C

Origin of Product

United States

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